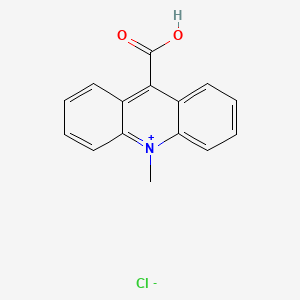

9-Carboxy-10-methylacridin-10-ium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5132-83-2 |

|---|---|

Molecular Formula |

C15H12ClNO2 |

Molecular Weight |

273.71 g/mol |

IUPAC Name |

10-methylacridin-10-ium-9-carboxylic acid;chloride |

InChI |

InChI=1S/C15H11NO2.ClH/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;/h2-9H,1H3;1H |

InChI Key |

YFXCENZZYKZMNB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.[Cl-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 9 Carboxy 10 Methylacridin 10 Ium Chloride Analogues

Nucleophilic Attack at the C9 Position of Acridinium (B8443388) Moiety

The C9 position of the acridinium ring is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the chemical behavior of acridinium compounds.

The addition of nucleophiles to the 9-position of the acridinium ring to form an acridan adduct is a well-documented phenomenon. nih.gov For instance, hydroxide (B78521) ions readily add to this position to form a carbinol adduct. nih.gov This reaction is significant as it can compete with other desired reactions, such as the chemiluminescent reaction with peroxide. nih.gov The rate of formation, rate of reversion, and reaction equilibrium of these adducts have been characterized for various nucleophiles, including bisulfite. nih.gov

The nature of the substituent at the C9 position can influence the susceptibility of the acridinium ring to nucleophilic attack. For example, the presence of a 9-phenylcarboxylate group has been shown to protect against the hydrolysis of the ester by facilitating the addition of other nucleophiles to the acridinium ring. nih.gov

Oxidation Reactions and Pathways

Acridinium salts are known for their significant role as organophotoredox catalysts, largely due to their redox properties in both their ground and excited states. rsc.org

The 9-mesityl acridinium moiety, for example, serves as a redox-active unit. rsc.org Upon photoexcitation, these acridinium salts can act as potent oxidants. This property has been harnessed in a variety of chemical transformations, including photooxidations and cross-coupling reactions. rsc.org For instance, the excited state of Mes-Acr-Me+ can oxidize an alkene substrate to produce a radical cation, initiating a cascade of reactions to form highly substituted 3,4-dihydroisoquinolines. rsc.org

Furthermore, acridinium salts can also function as organocatalysts based on their ground state redox properties. Ooi and coworkers designed an acridinium betaine (B1666868) catalyst that facilitates proton-coupled electron transfer (PCET) for the oxidative dimerization of oxindoles under air. rsc.org

The development of various synthetic strategies has allowed for the diversification of the acridinium scaffold, enabling the fine-tuning of their photophysical and redox properties. rsc.org This includes the synthesis of aminoacridinium salts, which can lower the redox potential of the Fukuzumi catalyst. rsc.org

Proton Transfer Dynamics and Tautomeric Equilibria (e.g., 9-Methyleneacridine Formation)

Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in chemistry with significant implications for molecular properties and reactivity. chemrxiv.orgnih.gov This phenomenon, often involving proton transfer, can lead to substantial changes in chemical bonding and polarity. nih.gov While the direct formation of 9-methyleneacridine from 9-carboxy-10-methylacridin-10-ium chloride is not explicitly detailed in the provided search results, the principles of proton transfer and tautomerism are highly relevant to the chemistry of acridine (B1665455) derivatives.

The interconversion between tautomers can be influenced by various factors, including solvent and the presence of directing groups. chemrxiv.org Spectroscopic techniques are often employed to characterize and differentiate between coexisting tautomers in equilibrium. nih.gov The study of tautomeric equilibria, such as the well-documented keto-enol equilibrium of 3-hydroxypyridine, provides insights into the fundamental aspects of proton-transfer dynamics. nih.gov In DNA, for example, double proton transfer can lead to the formation of tautomeric forms of base pairs, a process that occurs more frequently in G:C base pairs than in A:T pairs. nih.gov

Understanding the factors that govern tautomeric equilibria is crucial for predicting molecular stability and reaction mechanisms. chemrxiv.org Theoretical studies, including density functional theory (DFT) and ab initio methods, have been used to investigate the relative stability of tautomers in both the gas phase and in solution. chemrxiv.org

Hydrolytic Stability and Degradation Processes

The stability of acridinium compounds in aqueous environments is a critical factor, particularly in applications where they are exposed to varying pH and temperature conditions. The hydrolysis of acridinium esters can be influenced by the pH of the solution.

Studies on the hydrolytic stability of various organic compounds, while not directly on this compound, provide insights into the general principles of degradation in aqueous media. For instance, the degradation of some compounds is significantly affected by pH, with the highest degradation levels observed at acidic pH for certain substances. nih.gov The degradation of 11-nor-9-carboxy-Δ(9)-tetrahydrocannabinol glucuronide (THCCOOH-glucuronide) is a time- and temperature-dependent process, with marked degradation observed at 37°C. nih.govresearchgate.net This degradation can lead to the formation of the corresponding carboxylic acid. researchgate.net

The presence of a 9-phenylcarboxylate group on the acridinium ring has been observed to offer protection against hydrolysis of the ester. nih.gov This suggests that the substituent at the C9 position plays a crucial role in the hydrolytic stability of the acridinium core. The degradation of some compounds can also be influenced by the presence of enzymes, such as esterases, and proteins like human serum albumin (HSA). nih.gov For instance, the degradation of THCCOOH-glucuronide to its corresponding carboxylic acid and an isomer occurs at alkaline pH and in the presence of fluoride-sensitive esterases and HSA. nih.gov

| Factor | Observation | Example Compound(s) | Citation |

|---|---|---|---|

| pH | Degradation can be pH-dependent, with some compounds showing higher degradation at acidic or alkaline pH. | Cyclophosphamide, Ifosfamide, THCCOOH-glucuronide | nih.govnih.gov |

| Temperature | Higher temperatures generally accelerate degradation. | THCCOOH-glucuronide | nih.govresearchgate.net |

| Substituents | The nature of the substituent at the C9 position can influence hydrolytic stability. | 9-phenylcarboxylate-10-methylacridinium | nih.gov |

| Biological Factors | Enzymes (e.g., esterases) and proteins (e.g., HSA) can catalyze degradation. | THCCOOH-glucuronide | nih.gov |

Radical Chemistry and Radical Cation Generation

Acridinium salts are pivotal in the realm of photoredox catalysis, where they facilitate the generation of radical cations from various organic molecules. rsc.orgnih.gov This process is typically initiated by the photoexcitation of the acridinium salt, which then acts as a potent oxidant.

The generation of aminium radical cations from amines using visible-light photoredox catalysis with acridinium salts has been extensively studied. nih.gov These electrophilic aminating species readily participate in carbon-nitrogen bond-forming reactions with alkenes and arenes. nih.gov The use of photoredox catalysis provides a mild alternative to harsher, traditional methods for generating these reactive intermediates. nih.gov

Acridinium salts with high excited-state oxidative power are employed as photoredox organocatalysts in conjunction with sulfur compounds like thioesters and thioacetals. rsc.org The photoexcited acridinium salt induces the formation of cationic species from these sulfur compounds through the mesolytic cleavage of carbon-sulfur bonds, which proceeds via the formation of radical cations. rsc.org The efficiency of this process is dependent on the excited-state oxidative power of the acridinium salt. rsc.org

The chemistry of radical cations is diverse and their reactivity is determined by the functional groups present in the molecule. princeton.edu Deprotonation is a common pathway for radical cations, leading to the formation of a radical species. princeton.edu The acidity of a radical cation is significantly increased compared to its neutral counterpart. princeton.edu

| Process | Description | Example | Citation |

|---|---|---|---|

| Aminium Radical Cation Generation | Visible-light photoredox catalysis with acridinium salts generates aminium radical cations from amines. | C-N bond formation with alkenes and arenes. | nih.gov |

| Radical Cation Formation from Sulfur Compounds | Photoexcited acridinium salts induce mesolytic cleavage of C-S bonds in thioesters and thioacetals via radical cation formation. | Cationic polymerization of vinyl ethers. | rsc.org |

| General Radical Cation Reactivity | The chemistry is dictated by peripheral functionality. Deprotonation is a major pathway. | Increased acidity compared to the neutral molecule. | princeton.edu |

Dimerization Reactions of Acridinium Salts

Dimerization represents another facet of acridinium salt reactivity. An acridinium betaine catalyst has been designed to facilitate the oxidative dimerization of oxindoles. rsc.org In this system, the 9-mesityl acridinium moiety functions as the redox-active unit, while a phenoxide component acts as the substrate activation site, enabling the successful homodimerization of 3-aryl oxindoles. rsc.org

The formation of radical cations can also lead to dimerization. princeton.edu In the context of the photochemistry of a pi-extended dihydroanthracene system, the transient radical cation formed upon flash photolysis can disproportionate in degassed solution to yield a dication. nih.gov This highlights a potential pathway for dimerization involving radical cation intermediates.

Photophysical Properties and Spectroscopic Characterization in Research Applications

Excitation and Emission Characteristics of Acridinium (B8443388) Fluorophores

Acridinium fluorophores are known for their distinct absorption and emission profiles in the visible spectrum. The core acridinium structure gives rise to an absorption band typically ranging from 355 to 460 nm. rsc.org The specific position of the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths is highly dependent on the substitution pattern on the acridine (B1665455) ring system. rsc.org

Upon excitation, acridinium derivatives emit light, with the resulting acridone (B373769) being the light-emitting species. nih.govmdpi.com For instance, the chemiluminescent reaction of acridinium esters, triggered by basic hydrogen peroxide, produces an electronically excited acridone that emits light typically between 420-440 nm. nih.gov However, the emission wavelength can be shifted. For example, an acridinium-fluorescein construct, where fluorescein (B123965) is attached to the acridinium nitrogen, exhibits a red-shifted emission at 530 nm due to efficient energy transfer from the excited acridone to the fluorescein moiety. nih.gov

The typical absorption and emission spectra of acridine derivatives show a characteristic mirror-image relationship. nih.gov For example, Acridine Yellow, a related fluorophore, has an excitation peak at 461 nm and an emission peak at 493 nm. aatbio.com The protonated form of acridine (acridinium) in aqueous solution at low concentrations shows a fluorescence maximum around 475 nm. researchgate.net

Table 1: Excitation and Emission Maxima for Selected Acridinium Derivatives

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions | Source |

|---|---|---|---|---|

| Acridinium Esters (general) | --- | 420-440 | Post-chemiluminescence | nih.gov |

| Acridinium-Fluorescein Construct | --- | 530 | Post-chemiluminescence | nih.gov |

| Acridine Yellow | 461 | 493 | Not specified | aatbio.com |

| Protonated Acridine (AcrH+) | --- | 475 | Aqueous, low concentration | researchgate.net |

| 9-isothiocyanatoacridine | --- | 446 | Acetonitrile | researchgate.net |

Fluorescence Quantum Yields and Excited-State Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), which is the ratio of photons emitted to photons absorbed. nih.gov Acridinium derivatives can exhibit a wide range of quantum yields depending on their structure and environment. For example, certain sulfur heterocyclic acridine derivatives have been synthesized to achieve high quantum yields. rsc.org Conversely, the quantum yield can be intentionally low in some designs, as seen in aggregation-induced emission (AIE) dyes where isolated molecules are weakly emissive. nii.ac.jp

The excited-state lifetime (τ) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. For acridinium salts, lifetimes can be significantly influenced by structural modifications. nih.gov For instance, incorporating electron-withdrawing groups on the N-aryl substituent can increase fluorescence lifetimes to over 20 ns. nih.gov The N-benzyl acridinium derivative exhibits one of the longest reported lifetimes at nearly 24 ns. nih.gov In contrast, the excited-state lifetimes of related neutral organic radicals are typically much shorter, often by several orders of magnitude. nih.gov

Systematic studies have shown that substitution at the 9-position and modifications to the acridinium core can modulate these properties. For example, converting a mesityl acridinium to its xylyl analogue led to an increased excited-state lifetime, which is attributed to the attenuation of a nonradiative decay pathway. nih.gov

Table 2: Photophysical Data for Various Acridinium Photocatalysts

| Compound | Excited-State Lifetime (τ) (ns) | Fluorescence Quantum Yield (Φ_F_) | Notes | Source |

|---|---|---|---|---|

| Trifluoromethyl-substituted acridiniums (22, 23) | > 20 | --- | Electron-withdrawing groups enhance lifetime | nih.gov |

| N-Xylyl acridinium (25) | ~20 | --- | Hindered rotation tempers nonradiative decay | nih.gov |

| N-Benzyl acridinium (26) | ~24 | --- | Longest lifetime reported in the series | nih.gov |

| Mesityl acridinium (2) | Shorter than Xylyl analogue (12) | --- | Additional methyl group allows C-C bond rotation | nih.gov |

Environmental Effects on Photophysical Parameters (e.g., Solvent Polarity, pH)

The photophysical properties of acridinium fluorophores are highly sensitive to their local environment, a characteristic that is exploited in sensing applications. Key environmental factors include solvent polarity and pH. analchemres.orgresearchgate.net

Solvent Polarity: The type of solvent can markedly affect fluorescence emission intensity, Stokes shift, and the maximum emission wavelength. analchemres.orgnih.gov Generally, fluorescence intensity is lower in polar protic solvents, which can form hydrogen bonds with the fluorophore and provide pathways for non-radiative decay. analchemres.orgresearchgate.net For acridinium esters, the presence of surfactants that form micelles can dramatically alter chemiluminescence kinetics and yield, with cationic surfactants like CTAC increasing the emission rate constant while anionic surfactants like SDS cause a decrease. mdpi.com This effect is tied to the interaction of the fluorophore with the charged micellar surface. mdpi.com

pH: The pH of the solution is a critical parameter, particularly for acridinium compounds that can exist in equilibrium with a non-fluorescent pseudo-base form in aqueous media. mdpi.comgoogle.com At high pH, the formation of this pseudo-base can quench chemiluminescence. mdpi.com The fluorescence of acridine itself is highly pH-dependent; at low pH, the protonated acridinium cation is the dominant species, while at neutral or alkaline pH, the unprotonated acridine form prevails. ias.ac.inresearchgate.net This pH sensitivity can be modulated by the molecular structure. For instance, an acridine-containing macrocycle showed emission characteristic of the acridinium cation at alkaline pH, an unexpected behavior rationalized by an excited-state proton transfer from ammonium (B1175870) groups within the macrocycle to the acridine nitrogen. researchgate.net

Table 3: Environmental Effects on Acridine/Acridinium Fluorescence

| Parameter | Effect | Observation | Source |

|---|---|---|---|

| Solvent Polarity | Lower fluorescence intensity in polar protic solvents | Protonated excited fluorescers can be formed, increasing non-radiative decay pathways. | analchemres.org |

| Surfactants (CTAC, Cationic) | ~18-fold increase in emission rate constant | Favorable interaction with micellar environment enhances chemiluminescence. | mdpi.com |

| Surfactants (SDS, Anionic) | ~15-fold decrease in emission rate constant | Unfavorable interaction with micellar environment. | mdpi.com |

| pH | Emission is pH-dependent | At low pH, acridinium emission is observed; at neutral pH, acridine emission is seen. | ias.ac.inresearchgate.net |

Time-Resolved Fluorescence and Transient Absorption Spectroscopy

To understand the complex dynamics that occur following photoexcitation, researchers employ advanced spectroscopic techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy. These methods provide insights into the lifetimes of excited states and the pathways of their decay.

Time-Resolved Fluorescence Spectroscopy: This technique is used to directly measure the excited-state lifetimes of fluorophores. researchgate.net By monitoring the fluorescence decay over time (typically on the nanosecond or picosecond scale), one can determine the rate constants for fluorescence quenching and other dynamic processes. researchgate.netrsc.org For acridinium derivatives, time-resolved measurements have been crucial in distinguishing between static and dynamic quenching mechanisms and in determining excited-state lifetimes, which are often in the nanosecond range. researchgate.netnih.gov For example, studies on 9-aminoacridine (B1665356) have revealed multi-exponential decays in various media, indicating complex excited-state dynamics. researchgate.net

Transient Absorption Spectroscopy: This pump-probe technique allows for the observation of short-lived intermediate species that are formed after the initial excitation. Upon absorption of a light pulse, the excited state of the acridinium salt is populated. nih.gov This excited state can then evolve, forming other species like an acridine radical. Transient absorption spectroscopy has been used to identify the spectral signatures of these intermediates, such as the acridine radical and charge transfer states. nih.gov For instance, in studies of Mes-Acr•, a neutral acridine radical, transient absorption revealed signals matching a charge transfer state with both radical anion and acridinium features, and a simple first-order decay to the ground state occurred after approximately 100 ps. nih.gov

These techniques are essential for building a complete picture of the photoinduced processes, from initial absorption to the final return to the ground state, including all radiative and non-radiative intermediate steps.

Tunability of Photophysical Properties through Structural Modification

A significant advantage of acridinium-based compounds is that their photophysical and electrochemical properties can be finely tuned through rational synthetic modifications. thieme-connect.deresearchgate.netacs.org This tunability allows for the design of bespoke fluorophores and photocatalysts for specific applications. researchgate.netnih.govescholarship.org

Structural modifications can be made to several parts of the molecule, including the 9-position, the acridinium core, and the substituent on the acridinium nitrogen. nih.govthieme-connect.de

Substitution at the 9-Position: Altering the aryl group at the 9-position can impact steric hindrance and electronic properties, influencing both excited-state lifetimes and redox potentials. nih.gov

Acridinium Core Modification: Extending the π-system of the acridinium core, for instance through benzannulation, results in red-shifted absorbance profiles. nih.gov

N-Substitution: Changing the group on the acridinium nitrogen has a pronounced effect on excited-state lifetimes. N-arylation and the incorporation of electron-withdrawing groups on this aryl ring can significantly increase fluorescence lifetimes by tempering nonradiative decay pathways. nih.gov A late-stage diversification strategy allows for the introduction of various functionalities, creating a broad range of photoredox properties from a single precursor. nih.gov

This modular approach has enabled the development of acridinium catalysts with tailored excited-state lifetimes, redox potentials, and photostabilities, making them viable and sustainable alternatives to precious-metal-based photocatalysts. nih.govresearchgate.netacs.org

Table 4: Compound Names Mentioned in Article

| Compound Name | |

|---|---|

| 9-Carboxy-10-methylacridin-10-ium chloride | |

| Acridine | |

| Acridine Yellow | |

| Acridinium Esters | |

| 9-isothiocyanatoacridine | |

| Mesityl acridinium | |

| Xylyl acridinium | |

| N-benzyl acridinium | |

| 9-aminoacridine | |

| Mes-Acr• (neutral acridine radical) | |

| Cetyltrimethylammonium chloride (CTAC) |

Chemiluminescence Mechanisms and Sensing Applications of 9 Carboxy 10 Methylacridin 10 Ium Chloride Esters

Detailed Chemiluminescence Reaction Mechanisms

The chemiluminescence reaction is initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻) on the electrophilic C-9 carbon atom of the acridinium (B8443388) ring. materwin.comnih.govnih.gov This reaction occurs in an alkaline medium, where hydrogen peroxide is deprotonated to form the more nucleophilic hydroperoxide ion. ijcce.ac.irmdpi.com The presence of hydroxide (B78521) ions (OH⁻) is crucial for creating the necessary alkaline conditions (typically pH 7-10) for the reaction to proceed efficiently. ijcce.ac.irnih.gov While hydroxide ions themselves can react with the acridinium ester, this alternative pathway, known as the "dark path," does not produce light. mdpi.comnih.gov The initial addition of the hydroperoxide anion to the acridinium core is a key step in the "light path." mdpi.comnih.gov

Following the initial attack by the hydroperoxide anion, the reaction proceeds through the formation of a highly unstable cyclic intermediate. mdpi.comresearchgate.net Although the exact intermediates have not been fully characterized experimentally, theoretical studies and mechanistic proposals suggest the formation of a four-membered ring structure, such as a 1,2-dioxetanone. materwin.comijcce.ac.irnih.govwikipedia.org This high-energy intermediate is formed through the intramolecular displacement of the ester's leaving group (a substituted phenol). ijcce.ac.irnih.gov The decomposition of this strained cyclic intermediate is a rapid process that is highly exothermic, releasing sufficient energy to produce an electronically excited molecule. mdpi.comnih.gov

The decomposition of the unstable cyclic intermediate leads directly to the formation of 10-methyl-9-acridinone in an electronically excited singlet state. ijcce.ac.irmdpi.comnih.gov This excited molecule is the actual light-emitting species in the chemiluminescent reaction. materwin.comresearchgate.net As the excited 10-methyl-9-acridinone returns to its more stable ground state, it releases the excess energy as a photon of light. ijcce.ac.ir The wavelength of the emitted light is characteristic of the fluorescence of 10-methyl-9-acridinone, which is typically in the blue region of the visible spectrum (around 442 nm). ijcce.ac.ir

Two primary dark paths have been identified:

Hydrolytic Path : This involves the direct hydrolysis of the ester linkage, leading to the formation of 10-methylacridinium-9-carboxylic acid. mdpi.comnih.gov This process competes with the chemiluminescent reaction, especially under certain pH conditions. nih.gov

Pseudobase Formation : In the presence of hydroxide ions, the acridinium ester can undergo a reversible reaction to form a non-luminescent pseudobase. mdpi.comnih.gov This pseudobase can then undergo further irreversible decomposition. nih.gov The formation of the pseudobase is a significant competitive reaction that diminishes the concentration of the acridinium ester available for the light-emitting pathway. nih.govnih.gov

The balance between the "light path" and these "dark paths" is a critical factor in the design and application of acridinium ester-based chemiluminescent systems. mdpi.comnih.gov

Kinetic Analyses of Chemiluminescence Decay

The chemiluminescence produced by acridinium esters is typically a transient signal, characterized by a rapid increase in light intensity followed by a decay over time. materwin.comijcce.ac.ir The kinetics of this light emission decay are often studied to understand the reaction mechanism and to optimize analytical applications. nih.govnih.gov The decay of the chemiluminescent signal is generally found to follow pseudo-first-order kinetics. nih.gov

The rate of the chemiluminescence reaction is dependent on the concentrations of the acridinium ester, hydrogen peroxide, and the pH of the solution. ijcce.ac.ir Kinetic studies have been used to determine the rate constants for both the light-producing reaction and the competing dark path reactions. For instance, the formation of the pseudobase and its subsequent decomposition have been described with specific rate constants. nih.gov

Table 1: Kinetic Parameters for Phenyl Acridinium-9-Carboxylate Decomposition This table is interactive and you can sort the data by clicking on the column headers.

| Reaction Pathway | Rate Equation | Rate Constant | Reference |

|---|---|---|---|

| Pseudobase Formation | rate = k'₁[AE] + k''₁[AE][OH⁻]⁰.⁵ | k'₁ = 0.020 ± 0.006 s⁻¹; k''₁ = 2.1 ± 0.8 (L/mol)⁻⁰.⁵ s⁻¹ | nih.gov |

| Irreversible Pseudobase Decomposition | rate = k'₂[AE][OH⁻] | k'₂ = 20.1 ± 3.8 (L/mol s) | nih.gov |

AE refers to the acridinium ester.

Chemiluminescence Quantum Yield Determination and Optimization

The chemiluminescence quantum yield (ΦCL) is a measure of the efficiency of the light-producing reaction, defined as the ratio of the number of photons emitted to the number of molecules reacted. Acridinium esters are known for their relatively high quantum yields, which can reach up to approximately 7%. nih.gov

The determination of the quantum yield is crucial for comparing the performance of different acridinium ester derivatives and for optimizing their use in analytical assays. materwin.com The quantum yield is highly dependent on the molecular structure of the acridinium ester, particularly the nature of the leaving group and any substituents on the acridinium ring. materwin.com For example, the introduction of electron-donating groups, such as methoxy (B1213986) groups, at specific positions on the acridinium ring has been shown to increase the light output. materwin.com

Optimization of the quantum yield involves several strategies, including:

Structural Modification : Synthesizing new acridinium ester derivatives with improved light-emitting properties. materwin.com

Reaction Conditions : Adjusting the pH, and the concentrations of hydrogen peroxide and other reagents to favor the "light path" over the "dark paths". ijcce.ac.ir

Use of Enhancers : The addition of certain surfactants can enhance the light emission, although the exact mechanisms are complex. nih.gov

By carefully controlling these factors, the sensitivity and performance of chemiluminescent assays based on 9-Carboxy-10-methylacridin-10-ium chloride esters can be significantly improved. materwin.com

Structure-Chemiluminescence Efficiency Relationships

The efficiency of light emission from this compound esters, commonly known as acridinium esters (AE), is profoundly influenced by their molecular structure. Key modifications to both the central acridinium ring and the phenoxy leaving group can alter the quantum yield, kinetics of light emission, and the emission wavelength. mdpi.comresearchgate.net

Structural modifications to the acridinium ring itself have a significant impact on chemiluminescence. The introduction of electron-donating groups, such as methoxy groups, at the C-2 and/or C-7 positions of the acridinium ring has been shown to increase light output. materwin.comnih.gov For instance, placing a single methoxy group at the C-2 position can more than double the light output compared to the parent compound and shifts the emission wavelength maximum. materwin.com A study on the fluorometric spectra of the resulting N-methylacridone products demonstrated that substitutions on the acridinium ring alter the peak emission wavelengths. The unsubstituted N-methylacridone emits at 430 nm, while 2,7-dibromo-N-methylacridone and 2,7-dimethoxy-N-methylacridone emit at 440 nm and 480 nm, respectively. cardiff.ac.uk

The nature of the leaving group, typically a substituted phenol (B47542), is also a critical determinant of the ester's chemiluminescent properties and stability. mdpi.comresearchgate.net The stability of the acridinium ester is crucial, as instability can lead to non-chemiluminescent hydrolysis, which competes with the desired light-emitting pathway. Both steric and electronic effects of substituents on the phenoxy ring play important roles. researchgate.net

The following table summarizes the effects of structural modifications on the chemiluminescent properties of acridinium esters:

Table 1: Structure-Chemiluminescence Efficiency Relationships| Structural Modification | Effect on Chemiluminescence | Reference |

|---|---|---|

| Electron-donating groups (e.g., methoxy) at C-2 and/or C-7 of the acridinium ring | Increased light output; shift to longer emission wavelength. | materwin.comnih.govcardiff.ac.uk |

| Electron-withdrawing groups on the phenoxy leaving group | Generally increases chemiluminescence yield. | researchgate.netresearchgate.net |

| Steric hindrance at ortho-positions of the phenoxy ring (e.g., 2,6-disubstitution) | Increased stability against hydrolysis, preserving chemiluminescent potential. | researchgate.net |

| Substituents on the acridinium ring (e.g., bromo, methoxy) | Alters the emission wavelength of the final N-methylacridone product. | cardiff.ac.uk |

| Nature of the atom in the leaving group | Replacing the oxygen in the ester linkage with sulfur, selenium, or tellurium can significantly alter the thermodynamics of the chemiluminescence reaction. | mdpi.com |

Photocatalysis and Photoredox Chemistry Employing Acridinium Salts

Principles of Acridinium-Based Organophotoredox Catalysis

The fundamental principle of acridinium-based organophotoredox catalysis lies in the ability of the acridinium (B8443388) salt to be activated by visible light. youtube.com Upon photoexcitation, the acridinium catalyst is promoted to an electronically excited state, transforming it into a potent single-electron oxidant. youtube.comnicewiczlaboratory.com This excited state can then engage with a suitable substrate in a single electron transfer (SET) process, generating highly reactive radical intermediates. youtube.comnih.gov

A key feature of many efficient acridinium photocatalysts, such as the well-studied 9-mesityl-10-methylacridinium (B1239669) (Acr⁺–Mes), is the formation of a long-lived charge-separated state upon photoexcitation. researchgate.net This characteristic is crucial for its efficacy as a photoredox catalyst. researchgate.net The presence of bulky substituents at the 9-position, like a mesityl group, is often essential for achieving high efficiency in photoredox catalysis when compared to unsubstituted acridinium ions. researchgate.net

The catalytic cycle is completed when the reduced form of the catalyst, the acridinyl radical, is re-oxidized back to its ground state, ready to absorb another photon and initiate a new cycle. youtube.com This regeneration can occur through various pathways, depending on the specific reaction conditions and substrates involved. youtube.com The versatility of acridinium salts is further enhanced by the ability to tune their photophysical and electrochemical properties through structural modifications, allowing for the development of catalysts tailored for specific applications. rsc.orgnih.gov

Excited State Redox Potentials and Electron/Energy Transfer

The efficacy of acridinium salts as photocatalysts is intrinsically linked to their excited state redox potentials. Upon absorption of light, the acridinium core is promoted to a singlet excited state, which can be a powerful oxidant. youtube.com For instance, the excited state of 9-mesityl-10-methylacridinium has a reduction potential greater than +2.0 V vs SCE, enabling the oxidation of a wide range of organic molecules, including alkenes and arenes, to their corresponding reactive radical cations. nicewiczlaboratory.com

The process of photoinduced electron transfer (PET) is central to the function of these catalysts. nih.gov In a typical oxidative quenching cycle, the excited acridinium salt accepts an electron from a substrate, leading to the formation of an acridinyl radical and a substrate radical cation. nih.gov The acridinyl radical itself can be a potent reductant. In some cases, the acridinyl radical can absorb a second photon, reaching a highly reducing excited state with a reduction potential as low as -3.36 V vs SCE. nicewiczlaboratory.com This dual reactivity allows the same acridinium catalyst to be employed as either a powerful photooxidant or a "super" photoreductant, depending on the reaction conditions. nicewiczlaboratory.com

The lifetime of the excited state is another critical factor. A longer fluorescence lifetime generally translates to a more efficient photocatalyst as it increases the probability of an encounter with a substrate for electron transfer to occur. youtube.com For some acridinium structures, an intramolecular charge transfer can occur, which may be counterproductive as this charge-transfer state is typically less oxidizing than the locally excited state and can lead to catalyst decomposition. nih.govyoutube.com

Table 1: Photophysical Properties of Selected Acridinium Photocatalysts

| Acridinium Catalyst | Excitation Wavelength (nm) | Excited State Reduction Potential (V vs SCE) | Fluorescence Lifetime (ns) |

| 9-Mesityl-10-methylacridinium | ~455 | > +2.0 | Varies with solvent |

| N-Phenylacridinium derivative | Not specified | Not specified | Not specified |

| Dichloro-substituted acridinium | Not specified | ~0.1 V higher than analogs | Slightly increased |

Mechanistic Pathways in Photoredox Catalytic Cycles

The mechanistic pathways in acridinium-catalyzed photoredox reactions are diverse and depend on the nature of the substrates and the desired transformation. A general mechanism begins with the absorption of visible light by the acridinium photocatalyst (PC), promoting it to its excited state (*PC). rsc.org

In an oxidative quenching cycle , the excited photocatalyst (*PC) accepts an electron from a substrate (Sub), generating the reduced photocatalyst (PC•) and the substrate radical cation (Sub•⁺). The highly reactive Sub•⁺ can then undergo various transformations, such as nucleophilic attack, fragmentation, or hydrogen atom transfer (HAT). researchgate.netresearchgate.net The catalytic cycle is closed by the regeneration of the ground state photocatalyst (PC) from its reduced form (PC•) through oxidation by an appropriate species in the reaction mixture.

Conversely, in a reductive quenching cycle , the excited photocatalyst (*PC) donates an electron to a substrate, forming the oxidized photocatalyst (PC⁺) and a substrate radical anion. This pathway is less common for acridinium salts, which are primarily known for their high oxidizing power in the excited state.

A significant advancement is the concept of using the acridinyl radical (PC•) as a potent photoreductant. nicewiczlaboratory.comnih.gov In this "super reductant" cycle, the ground state acridinium salt is first reduced to the acridinyl radical by a sacrificial electron donor. nih.gov This radical then absorbs a second photon to reach a highly reducing excited state that can reduce even very challenging substrates. nicewiczlaboratory.com

These fundamental mechanistic steps can be combined in more complex catalytic cycles, including those involving dual catalytic systems. researchgate.net

Dual Catalysis Systems (e.g., Metallaphotocatalysis)

Acridinium photocatalysts can be effectively combined with other catalytic systems in dual catalysis manifolds to enable novel and challenging transformations. A prominent example is metallaphotocatalysis, where the acridinium photoredox cycle is merged with a transition metal catalytic cycle, often involving nickel. researchgate.net

In such systems, the organic photocatalyst controls the oxidation state of the metal catalyst. researchgate.net For instance, the excited acridinium salt can oxidize a low-valent metal complex (e.g., Ni(0) or Ni(I)) to a higher oxidation state (e.g., Ni(I) or Ni(II)), or the reduced acridinyl radical can reduce a higher-valent metal species. This allows for the in-situ generation of reactive metal intermediates that can participate in cross-coupling reactions. researchgate.net

This synergistic approach has proven particularly useful for facilitating challenging elementary steps in catalysis, such as reductive elimination from a high-valent metal center (e.g., Ni(III)). researchgate.net The photocatalyst, by mediating electron transfer, enables the formation of bonds, such as C-O bonds, under mild conditions that would be difficult to achieve through traditional thermal catalysis alone. researchgate.net The development of organic photocatalysts like acridinium salts has significantly advanced the field of metallaphotocatalysis by providing powerful and sustainable alternatives to iridium- and ruthenium-based photosensitizers. researchgate.net

Applications in Advanced Organic Synthesis

The unique reactivity of acridinium photocatalysts has been harnessed in a broad range of applications in advanced organic synthesis, demonstrating their utility in constructing complex molecular architectures. nih.govrsc.org

Acridinium-based photocatalysis has enabled the development of numerous cross-coupling reactions for the formation of carbon-heteroatom and carbon-carbon bonds. These methods often proceed under mild, visible-light-mediated conditions, offering advantages over traditional, often harsh, transition-metal-catalyzed methods.

For example, acridinium photocatalysts have been employed in C-N cross-coupling reactions. rsc.org In one application, they facilitate the site-selective amination of aromatic compounds with heteroaromatic azoles. sigmaaldrich.com These reactions proceed via the generation of radical intermediates, allowing for bond formations that are complementary to classical methods. Furthermore, C-C bond formation has also been achieved using the 9-mesityl-10-methylacridinium ion as a photocatalyst. rsc.org

A significant area where acridinium photocatalysts have made a substantial impact is in the late-stage functionalization of complex organic molecules, including biorelevant compounds. nih.govrsc.orgnih.gov The ability to activate inert C-H bonds and other typically unreactive functionalities under mild conditions makes this methodology particularly attractive for modifying complex structures without the need for lengthy de novo synthesis. rsc.orgnih.gov

Acridinium-catalyzed reactions have been successfully applied to introduce new functional groups onto elaborate molecular scaffolds. nih.gov For instance, a highly regioselective hydrogen isotope exchange at benzylic positions has been achieved using a dual catalytic system comprising an acridinium photocatalyst and a thiol-based hydrogen atom transfer catalyst. researchgate.net This highlights the precision possible with these systems. Furthermore, the arylation of N-substituted acridinium salts has been developed, generating a library of functionalized catalysts that were subsequently used to assess the fragmentation of lignin (B12514952) models, showcasing their utility in complex chemical transformations. nih.gov

Photoinduced Arylation of Acridinium Salts

The direct functionalization of C-H bonds is a highly sought-after transformation in organic chemistry. Photoinduced arylation of the acridinium core represents a key method for the synthesis of functionalized acridinium-based photocatalysts with tailored properties. nih.gov This process typically involves the generation of an aryl radical, which then adds to the electron-deficient acridinium ring system. researchgate.net

The general mechanism for the photoinduced C9 arylation of N-methyl acridinium salts often utilizes a separate photosensitizer, such as Ru(bpy)₃Cl₂, and an aryl diazonium salt as the source of the aryl radical. researchgate.net Under visible light irradiation, the photosensitizer is excited and then transfers an electron to the aryl diazonium salt, leading to its fragmentation and the formation of a highly reactive aryl radical. This radical then undergoes addition to the C9 position of the acridinium salt. Subsequent oxidation and rearomatization yield the C9-arylated acridinium product.

While specific studies on the photoinduced arylation of 9-Carboxy-10-methylacridin-10-ium chloride are not prevalent, the electron-withdrawing nature of the carboxylic acid group at the C9 position would likely influence the reactivity of the acridinium core. It is plausible that direct arylation at a different position or a modification of the reaction conditions would be necessary. However, the fundamental principle of generating an aryl radical and its subsequent reaction with the acridinium scaffold remains a viable strategy for creating novel acridinium-based structures.

Below is a table summarizing representative examples of photoinduced arylation of N-substituted acridinium salts with various aryl diazonium salts, showcasing the broad scope of this methodology for modifying the acridinium core.

| Entry | Acridinium Salt | Aryl Diazonium Salt | Product | Yield (%) |

| 1 | N-Methylacridinium | 4-Methoxyphenyl- | 9-(4-Methoxyphenyl)-10-methylacridinium | 85 |

| 2 | N-Methylacridinium | 4-Chlorophenyl- | 9-(4-Chlorophenyl)-10-methylacridinium | 78 |

| 3 | N-Phenylacridinium | 2,4-Difluorophenyl- | 9-(2,4-Difluorophenyl)-10-phenylacridinium | 75 |

| 4 | N-Phenylacridinium | 4-Cyanophenyl- | 9-(4-Cyanophenyl)-10-phenylacridinium | 82 |

This table presents a generalized representation of photoinduced arylation reactions of acridinium salts based on available literature for related compounds. The yields are illustrative and can vary based on specific reaction conditions.

Radical Generation and Transformations

Acridinium salts are highly effective photooxidants, capable of generating a variety of radical species from stable organic molecules upon excitation with visible light. nih.govnih.gov The excited state of the acridinium salt can accept an electron from a suitable donor, leading to the formation of a radical cation and the reduced acridine (B1665455) radical. nih.gov These generated radicals can then participate in a wide array of chemical transformations. rsc.orgresearchgate.net

The this compound, with its electron-withdrawing carboxyl group, is expected to possess a high reduction potential in its excited state, making it a potent photooxidant. This property would allow it to oxidize a broad range of substrates to generate the corresponding radical cations. For instance, the oxidation of alkenes can lead to radical cation intermediates that can be trapped by nucleophiles in anti-Markovnikov hydrofunctionalization reactions. researchgate.net Similarly, the oxidation of amines can generate α-amino radicals, which are valuable intermediates for C-H functionalization. researchgate.net

Furthermore, the acridine radical generated after the initial photooxidation event can itself act as a potent single-electron reductant upon further excitation. nih.gov This dual reactivity allows for the participation of acridinium salts in complex catalytic cycles, including reductive dehalogenation of aryl halides. nih.gov

The transformations initiated by acridinium salt-mediated radical generation are diverse and include:

C-C Bond Formation: Radicals generated can add to alkenes and alkynes, initiating cyclization cascades or intermolecular addition reactions. iu.edubeilstein-journals.org

C-H Functionalization: Hydrogen atom transfer (HAT) processes mediated by radicals can enable the functionalization of otherwise inert C-H bonds. rsc.org

Polymerization: Acridinium salts can initiate controlled cationic polymerizations of vinyl ethers through the generation of cationic species from sulfur-based chain transfer agents. rsc.org

Decarboxylative Reactions: The photocatalytic decarboxylation of carboxylic acids to generate aryl or alkyl radicals is another important application. acs.orgchinesechemsoc.org

The following table provides an overview of the types of radicals generated using acridinium photocatalysts and their subsequent transformations, based on studies of related acridinium salts.

| Radical Precursor | Generated Radical | Subsequent Transformation |

| Alkene | Alkene Radical Cation | Nucleophilic Trapping, Cycloaddition |

| Amine | α-Amino Radical | C-H Functionalization, Annulation |

| Carboxylic Acid | Aryl/Alkyl Radical | Conjugate Addition, Arylation |

| Aryl Halide | Aryl Radical | Reductive Dehalogenation |

| Thiol | Thiyl Radical | Thiol-ene/Thiol-yne Click Chemistry |

This table is a compilation of radical generation and transformation strategies demonstrated with various acridinium photocatalysts and serves as a reference for the potential applications of this compound.

Advanced Analytical and Sensing Methodologies Based on 9 Carboxy 10 Methylacridin 10 Ium Chloride Derivatives

Development of Fluorescent Probes for Bioanalytical Assays

Derivatives of 9-Carboxy-10-methylacridin-10-ium chloride are pivotal in creating fluorescent probes for bioanalytical assays, offering high sensitivity and specificity. These probes are designed to report on the presence or quantity of specific analytes through changes in their fluorescence properties.

Time-resolved fluorescence (TRF) is a powerful technique that enhances the signal-to-noise ratio in fluorescence measurements by discriminating the long-lived fluorescence of the probe from the short-lived background fluorescence or autofluorescence from biological samples. Acridinium (B8443388) derivatives are particularly well-suited for TRF-based assays due to their inherently long fluorescence lifetimes.

The core advantage of using acridinium-based probes in TRF lies in their extended excited-state lifetimes, which can be in the range of 15 to 25 nanoseconds for certain derivatives. researchgate.netnih.gov This is significantly longer than the typical autofluorescence from biological molecules, which usually decays within 1 to 10 nanoseconds. By introducing a time delay between the excitation pulse and the detection window, the short-lived background fluorescence is allowed to decay before the probe's fluorescence is measured. This "gating" of the lifetime data effectively eliminates autofluorescence, leading to a substantial improvement in detection sensitivity. researchgate.net

The long fluorescence lifetime of acridinium probes also provides a large dynamic range for fluorescence lifetime imaging microscopy (FLIM), a technique that creates an image based on the spatial resolution of the fluorescence decay rates across a sample. researchgate.net This makes them superior to many commonly used fluorescent proteins and organic dyes. researchgate.net The fluorescence lifetime of these probes can be sensitive to their local environment, which can be exploited to study molecular interactions and conformational changes in proteins.

Table 1: Fluorescence Lifetime Data for Selected Acridinium Derivatives

| Acridinium Derivative | Environment/Modification | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| Acridine (B1665455) (Acr) | Water (pH 7.5) | ~5 ns | acs.org |

| 10-Methylacridinium (B81027) (AcrMe+) | Water | Not specified | acs.org |

| Acridinium amino acid (Acd) | Water | 15-16 ns | researchgate.net |

| N-benzyl acridinium | Not specified | ~24 ns | nih.gov |

| 2,6-dichlorophenyl, 2,7-di-tert-butyl, N-benzyl acridinium | Not specified | >25 ns | nih.gov |

"Turn-off" fluorescence sensors are designed to exhibit a decrease or quenching of their fluorescence intensity upon binding to a target analyte. nih.govlabx.com This quenching can occur through several mechanisms, including static quenching, dynamic (collisional) quenching, and Förster resonance energy transfer (FRET).

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore (the acridinium derivative) and the quencher (the analyte). nih.gov The formation of this complex alters the electronic properties of the fluorophore, preventing it from reaching the excited state upon illumination. The study of 9-aminoacridine (B1665356) fluorescence quenching by substituted uracils indicated that the primary mechanism was static, involving the formation of a ground-state complex. mdpi.com

Dynamic Quenching: In this process, the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation back to the ground state. nih.gov The efficiency of dynamic quenching is dependent on the concentration of the quencher and the lifetime of the fluorophore's excited state. The quenching of the excited singlet state of acridine and 10-methylacridinium cation by sulfur-containing amino acids has been shown to involve a dynamic quenching process. acs.org

The development of "turn-off" probes based on this compound derivatives involves designing the molecule to have a specific binding site for the target analyte. Upon binding, the analyte acts as a quencher, leading to a measurable decrease in fluorescence intensity that can be correlated to the analyte's concentration. For instance, the interaction with certain metal ions or other molecules can lead to significant fluorescence quenching. nih.gov This principle has been applied in the development of sensors for various ions and small molecules. nih.govnih.gov

Mass Spectrometry Imaging (MSI) Probes and Ionization Matrices

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique for mapping the spatial distribution of molecules in tissue sections and other biological samples. youtube.com The choice of the matrix is critical as it must absorb the laser energy and facilitate the ionization of the analyte with minimal fragmentation. acs.org

While traditional matrices are small organic acids, there is growing interest in ionic liquid matrices (ILMs). acs.orgnih.gov ILMs are salts that are liquid at or near room temperature and offer advantages such as forming a homogenous mixture with the analyte and reducing background signals in the low mass range. acs.orghbdsbio.com Given that this compound is an ionic compound, its derivatives have the potential to be explored as novel ILMs. The inherent charge and aromaticity of the acridinium core could facilitate both laser energy absorption and analyte ionization.

The use of an acridinium-based ILM could offer a dual functionality, where the matrix not only facilitates desorption and ionization but could also act as a derivatizing agent for specific classes of molecules, enhancing their detection sensitivity. youtube.com On-tissue chemical derivatization (OTCD) is a strategy used to improve the detection of poorly ionizing or low-abundance analytes. youtube.com A reactive acridinium derivative could potentially be used as an OTCD reagent that also functions as the MALDI matrix, simplifying the sample preparation workflow.

Although the direct application of this compound as a primary MSI matrix is not yet widely documented, the principles of ILMs suggest that acridinium salts are a promising class of compounds for future development in this field. acs.orgnih.gov

Biosensor Development and Optimization

The high sensitivity of detection associated with acridinium esters, particularly through chemiluminescence, has made them a cornerstone in the development of high-performance biosensors for clinical diagnostics. acrobiosystems.comnih.gov These biosensors typically involve the immobilization of a biological recognition element, such as an antibody, onto a solid support, and the use of an acridinium-labeled molecule for signal generation.

The development of such biosensors involves several key optimization steps. The process of labeling antibodies with acridinium esters requires careful optimization of factors like the molar ratio of the acridinium derivative to the antibody and the reaction time to ensure high labeling efficiency without compromising the antibody's activity. nih.gov The charge of the acridinium ester label can also influence the stability and non-specific binding of the antibody conjugate, necessitating careful design of the linker and the acridinium core. mdpi.com

A critical aspect of biosensor performance is the immobilization strategy of the bioreceptor. acs.org Various techniques are employed, including physical adsorption, covalent linkage, and affinity capture, often on surfaces like magnetic beads or gold electrodes. nih.govnih.gov For instance, in a sandwich-type immunoassay for the cancer biomarker Human Epididymis Protein 4 (HE4), capture antibodies were immobilized on GoldMag nanoparticles, and a detection antibody was labeled with an acridinium ester. nih.gov This magnetic bead-based format facilitates easy washing steps and is amenable to automation. nih.gov

Optimization of biosensor performance also hinges on the orientation of the immobilized bioreceptor. Site-specific immobilization techniques, where the antibody is attached to the surface in a controlled orientation, can significantly enhance the sensitivity and selectivity of the biosensor compared to random immobilization methods. iaea.org This ensures that the antigen-binding sites are readily accessible, leading to improved assay performance.

Table 2: Examples of Biosensor Configurations Using Acridinium Derivatives

| Biosensor Type | Analyte | Bioreceptor | Support/Transducer | Detection Method | Reference |

|---|---|---|---|---|---|

| Immunochemiluminometric Assay | Human alpha 1-fetoprotein | Monoclonal Antibody | Not specified | Chemiluminescence | nih.gov |

| Sandwich-type CLIA | Human Epididymis Protein 4 (HE4) | Anti-HE4 Antibody | GoldMag Nanoparticles | Chemiluminescence | nih.gov |

| Electrochemiluminescence DNA Sensor | Target DNA | Capture DNA probe | Gold Electrode | Electrochemiluminescence | |

| Chemiluminescent Immunoassay | Creatine kinase-MB (CK-MB) | Capture Antibody | Magnetic Beads | Chemiluminescence | nih.gov |

Theoretical and Computational Chemistry Studies

Prediction and Interpretation of Spectroscopic and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting and interpreting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like 9-Carboxy-10-methylacridin-10-ium chloride. arxiv.orgrsc.org These calculations provide valuable information on vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. researchgate.net

For acridinium (B8443388) systems, the low-energy transitions in the visible and near-UV regions are typically assigned to π → π* transitions within the conjugated acridine (B1665455) core. researchgate.net TD-DFT calculations can precisely characterize these transitions by analyzing the molecular orbitals (MOs) involved. For example, the primary absorption band often corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Photophysical studies on related compounds, such as 9-mesityl-10-methylacridinium (B1239669), reveal a complex interplay of excited states. nih.govresearchgate.net Upon photoexcitation, a locally excited (LE) state is formed, which can then undergo rapid charge transfer (CT) to form a CT state. nih.gov These states can be in thermal equilibrium, and their decay pathways, including fluorescence and intersystem crossing to a triplet state, can be mapped out. nih.gov TD-DFT calculations are essential for identifying the geometries and energies of these different excited states, which is key to understanding the molecule's behavior as a fluorophore or photocatalyst. arxiv.org The choice of the DFT functional is critical for accuracy, with studies benchmarking various functionals like B3LYP, B3PW91, and CAM-B3LYP to find the best agreement with experimental spectra. arxiv.orgrsc.org

Table 2: Typical Output from TD-DFT Calculations for Spectroscopic Properties

| Calculated Property | Description | Significance |

| Excitation Wavelength (nm) | The predicted wavelength of maximum absorption or emission. | Correlates with the color and energy of light absorbed/emitted. |

| Oscillator Strength (f) | A dimensionless quantity indicating the theoretical intensity of an electronic transition. | Predicts the strength of spectral bands (e.g., molar absorptivity). |

| Transition Character | The nature of the orbitals involved in the transition (e.g., HOMO→LUMO, π→π*). | Provides insight into the electronic redistribution upon excitation. |

| Excited State Dipole Moment | The dipole moment of the molecule in its electronically excited state. | Indicates the change in charge distribution upon excitation. |

Molecular Dynamics Simulations for Molecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the methodology is well-suited to investigate its behavior in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov For this compound, an MD simulation would typically be set up with the acridinium cation, the chloride anion, and a large number of explicit solvent molecules, such as water. mdpi.com

Such simulations can provide detailed insights into:

Solvation Structure: How water molecules arrange around the cation and anion, forming hydration shells. The simulation would reveal specific hydrogen bonding patterns between the carboxyl group and water, as well as the interaction of water with the charged nitrogen and the aromatic rings.

Ion Pairing: The dynamics of the association and dissociation between the 9-Carboxy-10-methylacridinium cation and the chloride anion. It can determine the prevalence of contact ion pairs versus solvent-separated ion pairs.

Conformational Dynamics: Although the acridine core is rigid, the carboxyl group has rotational freedom. MD simulations can explore the preferred orientation of the -COOH group relative to the acridine plane and how this is influenced by the solvent.

These simulations rely on force fields (like AMBER or GROMACS) to define the potential energy of the system based on atomic positions. mdpi.com The results from MD simulations can be used to calculate macroscopic properties and provide a molecular-level explanation for experimental observations. youtube.com

Table 3: Typical Setup for a Molecular Dynamics Simulation of this compound in Water

| Component | Description | Purpose |

| Solute | One or more 9-Carboxy-10-methylacridin-10-ium cations and Cl⁻ anions. | The molecule of interest. |

| Solvent | A periodic box filled with thousands of explicit water molecules (e.g., TIP3P model). | To simulate an aqueous solution environment. |

| Force Field | A set of parameters (e.g., AMBER, GROMACS) that defines the potential energy function for all atoms and molecules. | To calculate the forces between particles and govern their motion. |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) or NVT (constant Number, Volume, and Temperature). | To simulate conditions that mimic a real-world experiment. |

| Simulation Time | Nanoseconds to microseconds. | To allow the system to reach equilibrium and sample molecular motions. |

Rational Design Principles for Novel Acridinium Chemiluminogens and Catalysts

Computational chemistry provides powerful principles for the rational design of new acridinium-based molecules with tailored properties. By systematically modifying the structure of a parent compound like this compound and calculating the resulting change in properties, researchers can guide synthetic efforts toward more effective compounds.

For Chemiluminogens: The primary goal is to maximize the quantum yield of light emission. Computational studies have shown that this can be achieved by:

Modifying the Leaving Group: The nature of the group at the C9 position is critical. DFT calculations can be used to screen different leaving groups to find those that favor the chemiluminescent pathway over competing dark pathways. nih.govresearchgate.net

Substituting the Acridinium Core: Adding electron-donating or electron-withdrawing groups to the acridinium ring system can tune its electronic properties, affecting both the reactivity at C9 and the emission wavelength of the resulting acridone (B373769). researchgate.net

Designing for Specificity: As demonstrated with acridinium-9-carboxamide probes, linkers can be incorporated to attach the chemiluminescent core to other molecules, such as antibodies or boronic acids for detecting specific analytes. acs.orgnih.gov

For Photocatalysts: The design focuses on enhancing stability, tuning redox potentials, and improving catalytic efficiency. Key principles include:

Increasing Stability: Unsubstituted acridinium catalysts can be prone to decomposition. The introduction of bulky groups, such as mesityl or tert-butyl groups, at the 9-position and N-arylation at the 10-position can sterically hinder nucleophilic attack and prevent dealkylation, leading to more robust catalysts. thieme-connect.com

Tuning Redox Potentials: The oxidizing or reducing power of the catalyst in its excited state can be finely tuned by placing different substituents on the acridinium scaffold. This allows for the design of catalysts optimized for specific chemical transformations, such as the direct decarboxylative conjugate additions enabled by acridine photocatalysis. nih.govacs.orgnih.gov

Table 4: Rational Design Strategies for Acridinium Compounds

| Design Goal | Structural Modification | Computational Metric | Desired Outcome |

| Higher Chemiluminescence Yield | Modify C9 leaving group | Lower activation energy for dioxetanone decomposition | Increased light output |

| Wavelength Tuning | Add substituents to acridinium rings | HOMO-LUMO gap of the excited product | Shift emission to blue or red wavelengths |

| Enhanced Photocatalyst Stability | Introduce bulky groups at N10 and C9 | Higher energy barrier for nucleophilic attack | Longer catalyst lifetime |

| Tuned Redox Potential | Add electron-withdrawing/donating groups | Excited-state oxidation/reduction potential | Optimization for specific chemical reactions |

Frontier Molecular Orbital Analysis in Photoreactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. youtube.comslideshare.net The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

For this compound, FMO analysis provides critical insights:

Electrophilicity: As a cation, the compound is an electrophile. Its reactivity is dominated by its LUMO. DFT calculations show that for acridinium salts, the LUMO is primarily localized on the acridine ring system, with a large coefficient on the C9 carbon. researchgate.net This confirms that C9 is the most electrophilic site, which is the initial point of attack by nucleophiles like the hydroperoxide anion in the chemiluminescence reaction. nih.gov

Photoreactions: In photoreactions, a molecule is promoted to an excited state. This changes the FMO landscape. The electron that was in the HOMO is now in the LUMO, creating a Singly Occupied Molecular Orbital (SOMO) at the previous LUMO energy level and another SOMO at the previous HOMO level. The excited molecule can act as both a better electron donor (from its high-energy SOMO) and a better electron acceptor (at its low-energy SOMO) than the ground-state molecule.

Predicting Reactivity: FMO analysis can predict the feasibility of photoreactions. For example, in the context of photocatalysis, the energy of the excited acridinium's SOMO can be compared to the HOMO of a reaction partner (like a carboxylic acid) to determine if photoinduced electron transfer is favorable. nih.govacs.org The shapes and symmetries of the interacting orbitals can also predict the stereochemical outcome of certain reactions. slideshare.net

Table 5: Frontier Molecular Orbital Characteristics and Reactivity Implications

| Orbital | Key Characteristics | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Located on the acridine π-system. In the ground state, it is a relatively low-energy orbital due to the cationic charge. | Determines the molecule's properties as an electron donor (generally poor in the ground state). |

| LUMO (Lowest Unoccupied Molecular Orbital) | Low in energy due to the positive charge. Large coefficient on the C9 carbon. | Defines the molecule's electrophilicity. Predicts C9 as the site of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Corresponds to the energy of the lowest-lying electronic transition, predicting the wavelength of the main absorption band. |

| Excited State SOMOs (Singly Occupied Molecular Orbitals) | The formerly HOMO and LUMO become singly occupied. | Makes the molecule a potent oxidizing and reducing agent, enabling photocatalysis. |

Future Research Directions and Emerging Applications

Exploration of New Derivatization Chemistries and Conjugation Strategies

Future research is heavily focused on the synthesis of novel acridinium (B8443388) derivatives to refine their photophysical and chemical properties. A key area of investigation is the strategic modification of the acridinium scaffold to enhance stability and performance in various applications. nih.gov Structural changes, such as N-arylation and the introduction of bulky substituents like tert-butyl groups, have been shown to prevent catalyst deactivation through dealkylation and nucleophilic attack. nih.gov

Conjugation strategies are also a major research thrust. Traditionally, acridinium esters are conjugated to other molecules, such as proteins or oligonucleotides, through the phenolic ester group. researchgate.netrsc.org During the chemiluminescent reaction, this linkage is cleaved, releasing the light-emitting acridone (B373769) moiety from its partner. researchgate.netrsc.orgrsc.org However, recent studies have explored conjugation at the acridinium nitrogen. This alternative strategy, which keeps the acridone attached to the conjugate partner during light emission, has been shown to significantly increase the light yield in certain protein conjugates, which could improve assay sensitivity. researchgate.netrsc.org

The development of a family of novel acridinium esters with modified substituents on both the acridinium and phenoxy rings aims to create compounds with distinct chemiluminescent characteristics, potentially enabling dual-analyte measurements. cardiff.ac.uk Furthermore, late-stage diversification techniques are being developed to generate a wide array of C9-arylated acridinium-based catalysts with finely tuned excited-state lifetimes and redox potentials in a single step. rsc.orgnih.gov These advanced derivatization and conjugation methods are crucial for expanding the utility of acridinium compounds in diagnostics and catalysis. nih.govhbdsbio.com

| Parameter | Traditional Conjugation (Phenol) | Novel Conjugation (Acridinium Nitrogen) | Reference(s) |

| Attachment Site | Phenolic ester group | Acridinium nitrogen atom | researchgate.net, rsc.org |

| Fate during Chemiluminescence | Light-emitting acridone is cleaved from the conjugate | Light-emitting acridone remains attached to the conjugate | researchgate.net, rsc.org |

| Impact on Light Yield | Standard emission | Significant increase in light yield observed with some proteins | rsc.org |

| Effect on Emission Spectra | Minimal impact | Minimal impact | researchgate.net |

Integration into Supramolecular Architectures and Nanomaterials

The integration of acridinium derivatives into larger, organized systems like supramolecular assemblies and nanomaterials is a promising frontier. Supramolecular chemistry, which involves non-covalent interactions such as hydrogen bonding and π–π stacking, offers a pathway to construct complex, functional architectures. nih.govyoutube.com Acridine (B1665455) molecules can form predictable supramolecular synthons through hydrogen bonding with carboxylic acids, creating well-defined co-crystals. nih.gov This principle can be extended to design and fabricate novel materials where the acridinium unit is precisely positioned to control its photophysical behavior.

A significant area of development is the creation of heterogeneous photocatalysts by immobilizing acridinium-like molecules onto nanomaterial supports. researchgate.net For example, anchoring organic dyes onto functionalized silica (B1680970) nanoparticles (SNPs) has produced catalysts with high photocatalytic activity and excellent recyclability over multiple cycles. researchgate.net Such organic-inorganic hybrid materials combine the unique electronic properties of the acridinium core with the stability and high surface area of the nanomaterial scaffold. nih.gov The self-assembly of specifically designed acridinium derivatives into micelles or other nanostructures is another avenue being explored to create organized systems for targeted applications. rsc.orgyoutube.com These advanced materials hold potential for use in sensing, catalysis, and molecular devices.

Design of Acridinium-Based Materials for Advanced Optical and Electronic Applications

The exceptional photophysical and electrochemical properties of acridinium salts make them prime candidates for the development of advanced materials for optical and electronic applications. researchgate.net Acridinium compounds are highly effective as organic photoredox catalysts, capable of generating highly reactive intermediates under mild conditions using low-energy visible light. nih.govrsc.orgnih.gov Their strong reduction potential in the excited state, stability, and broad solvent compatibility make them excellent alternatives to expensive catalysts based on rare metals like iridium and ruthenium. rsc.orgdatapdf.com

Recent research has focused on designing new acridinium salts with enhanced photophysical properties. By modifying the substituents on the acridine core, researchers can tune the catalyst's properties. For instance, electron-deficient acridinium salts can act as "super photooxidants" with excited-state potentials as high as +3.05 V vs SCE. nih.gov A modular synthesis approach allows for the creation of structurally diverse acridinium salts with high excited-state potentials (E*red = 2.08–3.15 V), making them suitable for complex photoredox transformations. nih.gov These tailored catalysts are not only used for organic synthesis but also show promise as semiconductor materials due to their inherent electronic and optical properties. researchgate.net The ability to shift emission wavelengths by altering substituents on the acridinium ring further expands their potential in creating novel optical materials and sensors. cardiff.ac.uk

| Acridinium Derivative Type | Key Feature | Potential Application | Reference(s) |

| N-Aryl, tert-Butyl Substituted | Enhanced stability, prevents bleaching | Robust photoredox catalysis | nih.gov |

| Electron-Deficient Acridiniums | Extremely high excited-state oxidation potential (+2.56 to +3.05 V vs SCE) | Photooxidation of challenging substrates | nih.gov |

| C9-Arylated Acridiniums | Tunable redox potentials and lifetimes | Late-stage functionalization, lignin (B12514952) model fragmentation | rsc.org, nih.gov |

| Dibromo/Dimethoxy Substituted | Shifted emission wavelengths (440 nm / 480 nm) | Multi-analyte sensing, advanced optical materials | cardiff.ac.uk |

Development of Environmentally Sustainable Catalytic Systems

A major driver for the adoption of acridinium-based catalysts is the push for more environmentally sustainable chemical processes. acs.orgnih.govresearchgate.net Acridinium salts are organic photocatalysts, offering a cost-effective and sustainable alternative to catalysts based on precious and low-abundance metals like iridium and ruthenium. nih.govdatapdf.comacs.orgvapourtec.com This shift away from heavy metals aligns with the principles of green chemistry. rsc.org

The application of acridinium catalysts in visible-light photoredox catalysis represents an environmentally friendly strategy for organic synthesis. researchgate.net A compelling example of their potential in environmental remediation and upcycling is the use of an acridinium photocatalyst to convert polystyrene waste into benzoic acid, a valuable chemical feedstock. nih.gov This process demonstrates how these catalysts can be used to valorize polymeric waste. nih.gov The development of heterogeneous acridinium catalysts immobilized on supports like silica nanoparticles further enhances their sustainability by enabling easy separation and recycling of the catalyst. researchgate.net Future research will likely focus on expanding the scope of these sustainable catalytic systems to address other environmental challenges and to develop greener manufacturing processes.

Expansion of Non-Clinical Bioimaging and Biosensing Platforms

Acridinium ester technology is well-established for its high sensitivity in chemiluminescent immunoassays, and its future development is aimed at expanding its use in novel bioimaging and biosensing platforms beyond the clinical setting. nih.govhbdsbio.com The high quantum yields and low detection limits of acridinium esters make them ideal labels for detecting low concentrations of target molecules. cardiff.ac.ukhbdsbio.com

Future research is directed toward creating more sophisticated biosensors. This includes the development of novel acridinium esters with modified chemiluminescent properties, such as shifted emission wavelengths, which could be used to design multi-analyte sensing platforms. cardiff.ac.uk Conjugating acridinium esters to antibodies, peptides, or oligonucleotides allows for the creation of highly specific probes for a wide range of biological targets. nih.govacs.org For example, an immunoassay using an acridinium ester-antibody conjugate has been successfully used to detect specific protein biomarkers. acs.org Improving conjugation strategies, such as attaching labels to the acridinium nitrogen instead of the phenol (B47542), can lead to a significant increase in light yield, thereby enhancing assay sensitivity. researchgate.netrsc.org These advancements will support the development of next-generation biosensors for research, environmental monitoring, and food safety applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.